6-Methylthieno[2,3-b]pyridin-4-amine
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Overview
Description
6-Methylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Molecular Structure Analysis
The molecular weight of 6-Methylthieno[2,3-b]pyridin-4-amine is 164.23 . Its molecular formula is C8H8N2S .Chemical Reactions Analysis
6-Halo-2-pyridones have been found to catalyze ester aminolysis, where not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate .Physical And Chemical Properties Analysis
6-Methylthieno[2,3-b]pyridin-4-amine has a density of 1.3±0.1 g/cm3 . Its boiling point is 339.4±37.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Novel Compounds
Novel Pyrido and Thieno Derivatives : The compound has been used in the synthesis of various novel pyrido and thieno derivatives, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These derivatives have potential applications in various fields of chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005).
Elaboration of Substituents : Research has been conducted on the elaboration of substituents at the 6-position of thieno[2,3-b]pyridine, leading to the creation of derivatives with varying chemical properties (Klemm & Muchiri, 1983).
Building Blocks for Further Chemical Reactions
Versatile Building Blocks : The compound serves as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, which have numerous applications in medicinal and materials chemistry (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Intramolecular Cyclisation : It has been used in the intramolecular cyclisation to produce compounds like dihydrothieno[3,2-c]pyridines and dihydrothieno[2,3-c]pyridines, which have applications in the development of new molecular structures (Davies et al., 1976).
Antioxidant Activity
- Potential Antioxidant Agents : Derivatives of 6-Methylthieno[2,3-b]pyridin-4-amine have been synthesized and evaluated for their antioxidant activity, showcasing the compound's potential in pharmacological applications (Kawale, Vartale, & Kalyankar, 2017).
Catalysis and Polymerization
Phosphine-Catalyzed Annulation : The compound has been utilized in phosphine-catalyzed annulation reactions, forming tetrahydropyridines with potential applications in organic synthesis and materials science (Zhu, Lan, & Kwon, 2003).
Copolymerization Catalyst : It's also been used in the development of catalysts for copolymerization of cyclohexene oxide and carbon dioxide, contributing to the field of polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).
Mechanism of Action
properties
IUPAC Name |
6-methylthieno[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYBUBMBIXYGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CSC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylthieno[2,3-b]pyridin-4-amine |
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